Product packaging for Cyclohexyl (cyclohexyloxy)acetate(Cat. No.:CAS No. 51122-93-1)

Cyclohexyl (cyclohexyloxy)acetate

Cat. No.: B11959100
CAS No.: 51122-93-1
M. Wt: 240.34 g/mol
InChI Key: ZXLJTSMVNBLQBX-UHFFFAOYSA-N
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Description

Cyclohexyl (cyclohexyloxy)acetate (CAS 51122-93-1) is a specialty organic compound with a molecular formula of C 14 H 24 O 3 and a molecular weight of 240.34 g/mol . This molecule features both ester and ether functional groups, a combination that lends unique physicochemical properties and makes it a subject of interest in advanced chemical research . Within specialty chemicals research, this compound is significant for its potential applications. While specific studies on this exact molecule are limited, its value is inferred from closely related analogues such as allyl cyclohexyloxyacetate and cyclohexyl acetate, which are established ingredients in the fragrance and flavor industry . These compounds are noted for their long-lasting, fresh, and fruity scents, suggesting that this compound, with its higher molecular weight and lower volatility, could be developed as a fragrance component or a specialty solvent . The synthetic pathways for this compound and its precursors highlight its research relevance. A key method involves the catalytic hydrogenation of phenoxyacetic acid or its esters using catalysts like Ni, Pt, Rh, or Ru to produce intermediates like 2-(cyclohexyloxy)acetic acid . The final compound can be formed via esterification or transesterification reactions . Another innovative synthetic route utilizes a copper-carbenoid catalyzed O-H insertion reaction between cyclohexanol and ethyl diazoacetate to construct the ether linkage, demonstrating the advanced methodologies applicable to its production . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O3 B11959100 Cyclohexyl (cyclohexyloxy)acetate CAS No. 51122-93-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51122-93-1

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

cyclohexyl 2-cyclohexyloxyacetate

InChI

InChI=1S/C14H24O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h12-13H,1-11H2

InChI Key

ZXLJTSMVNBLQBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCC(=O)OC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Cyclohexyl Cyclohexyloxy Acetate

Precursor Synthesis and Derivatization Routes

The formation of Cyclohexyl (cyclohexyloxy)acetate is contingent on the successful synthesis of its constituent precursors, primarily 2-(Cyclohexyloxy)acetic acid or its ester derivatives. These intermediates can be prepared through several established chemical routes.

Synthesis of 2-(Cyclohexyloxy)acetic Acid and Related Intermediates

The synthesis of the 2-(cyclohexyloxy)acetyl moiety is a critical step, achievable through direct modification of cyclohexanol (B46403) or by saturation of an aromatic precursor.

One approach to creating the precursor involves the direct reaction of cyclohexanol. A notable method is the O-H insertion reaction between cyclohexanol and an acetylating agent like ethyl diazoacetate (EDA). researchgate.net This process utilizes a bis(salicylaldehydato) copper carbenoid catalyst to facilitate the insertion, yielding ethyl 2-cyclohexyloxy-acetate. researchgate.net Research has focused on optimizing conditions such as the choice of catalyst, reaction temperature, and the ratio of alcohol to EDA to maximize the yield of the resulting ester intermediate. researchgate.net Under optimized conditions, this reaction has been reported to achieve a yield of 83% for ethyl 2-cyclohexyloxy-acetate. researchgate.net

The catalytic hydrogenation of phenoxyacetic acid or its alkyl esters is currently one of the most common and efficient methods for producing 2-(cyclohexyloxy)acetic acid and its corresponding esters. perfumerflavorist.com This method involves the saturation of the aromatic ring of the phenoxyacetate (B1228835) precursor. Various catalysts from Group VIII.A metals, including Nickel (Ni), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), have proven effective for this transformation. perfumerflavorist.comgoogle.com

The selection of the catalyst and reaction conditions significantly impacts the reaction's efficiency and selectivity. For instance, hydrogenating methyl-phenoxyacetate to methyl-cyclohexyloxyacetate has been achieved with high selectivity. perfumerflavorist.com One study identified that using a Ni/Al2O3 catalyst at 180°C and a pressure of 12 MPa resulted in the highest selectivity (90%) for the desired methyl-cyclohexyloxyacetate. perfumerflavorist.com Other research has demonstrated high conversion rates for the hydrogenation of phenoxyacetic acid to cyclohexyloxyacetic acid using different catalysts. google.com

Table 1: Research Findings on the Hydrogenation of Phenoxyacetic Acid Derivatives
PrecursorCatalystTemperaturePressureResultSource
Methyl-phenoxyacetate50% Ni/Al2O3180°C12 MPa90% selectivity to methyl-cyclohexyloxyacetate perfumerflavorist.com
Phenoxyacetic Acid5% Ru/C120°C9 MPa>98% conversion to cyclohexyloxyacetic acid google.com
Phenoxyacetic Acid5% Rh/C100°C3 MPa99% conversion, 99% crude product content google.com
Phenoxyacetic Acid Ethyl EsterPt/C120°C0.5 MPa94% yield of cyclohexyloxy ethyl ester google.com
Phenoxyacetic Acid Ethyl EsterRh/C140°C12 MPa95% yield of cyclohexyloxy ethyl ester google.com

Esterification Reactions for this compound Formation

Once the 2-(cyclohexyloxy)acetic acid or its simpler alkyl esters are obtained, the final step is the formation of the cyclohexyl ester bond to yield the target compound. This can be accomplished through transesterification or direct esterification.

Transesterification is a viable pathway where an existing ester, such as methyl cyclohexyloxyacetate, is reacted with cyclohexanol to form the desired this compound. This equilibrium-driven process typically requires a catalyst. Studies on analogous systems, such as the transesterification of methyl cyclohexyloxyacetate with allyl alcohol to produce allyl cyclohexyloxyacetate, have shown that basic catalysts are more suitable than acidic ones. perfumerflavorist.com Catalysts like potassium carbonate and sodium methanolate have been used to achieve 100% conversion of the methyl ester with 95% selectivity to the desired allyl ester. perfumerflavorist.com This methodology is applicable to the synthesis of the target cyclohexyl ester, where removing the methanol (B129727) byproduct would drive the reaction toward the product.

The direct, or Fischer, esterification of 2-(cyclohexyloxy)acetic acid with cyclohexanol represents the most fundamental route to the final product. This acid-catalyzed reaction involves the protonation of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the hydroxyl group of cyclohexanol. brainly.com The process is reversible, and to achieve high yields, the water formed during the reaction must be continuously removed, in accordance with Le Chatelier's Principle. brainly.com

Exploration of Reaction Mechanisms in Cyclohexyloxyacetates

The study of reaction mechanisms for cyclohexyloxyacetates, including the title compound this compound, involves examining how the molecule's structure influences its reactivity. Key areas of investigation include transformations at the ester group, reactions involving the ether linkage, and modifications of the cyclohexyl rings.

Oxidation and Reduction Pathways of Cyclohexyloxyacetic Acid Derivatives

The functional groups within cyclohexyloxyacetic acid and its esters offer pathways for both oxidation and reduction. youtube.com These transformations are defined by the change in the number of bonds from a carbon atom to oxygen. youtube.com

Reduction: The ester functional group in this compound can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters all the way to primary alcohols. youtube.com In this case, reduction would cleave the ester, yielding two alcohol products: cyclohexanol and 2-(cyclohexyloxy)ethanol. Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce esters but can reduce aldehydes and ketones. youtube.com

Oxidation: The oxidation of the cyclohexyloxy moiety can be complex. The industrial oxidation of cyclohexane (B81311) itself, often a step in producing adipic acid, proceeds at high temperatures and pressures and can lead to a mixture of products, including cyclohexanol and cyclohexanone (B45756). researchgate.net The cyclohexyl ring in a cyclohexyloxyacetate derivative would be susceptible to oxidation under similarly harsh conditions. Secondary alcohols, like cyclohexanol, can be oxidized to ketones. youtube.com Further oxidation can lead to ring-opening and the formation of dicarboxylic acids. researchgate.net

Table 2: Common Redox Agents and Their Expected Effect on Cyclohexyloxyacetate Derivatives

ReagentReagent TypeTarget Functional GroupExpected Product(s)Reference
LiAlH₄Strong Reducing AgentEsterCyclohexanol and 2-(Cyclohexyloxy)ethanol youtube.com
NaBH₄Mild Reducing AgentEsterNo reaction youtube.com
Chromic Acid (H₂CrO₄)Strong Oxidizing AgentCyclohexyl (alcohol precursor)Cyclohexanone, potential ring-opening youtube.com
PCCMild Oxidizing AgentCyclohexyl (alcohol precursor)Cyclohexanone youtube.com

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions by using light to generate reactive radical intermediates. mdpi.comresearchgate.net This method typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs light and initiates a single-electron transfer (SET) process with a substrate. nih.gov

While specific photoredox-catalyzed transformations of this compound are not extensively documented, the principles of this technology suggest several potential pathways. researchgate.net For example, a derivative of cyclohexyloxyacetic acid could potentially undergo photoredox-catalyzed decarboxylation to generate a radical, which could then participate in C-C or C-heteroatom bond-forming reactions. mdpi.com Another possibility is the functionalization of C-H bonds on the cyclohexyl ring. Merging photoredox catalysis with transition metal catalysis has enabled the direct C-H olefination of aromatic compounds, a strategy that could potentially be adapted for saturated rings like cyclohexane. nih.gov Such reactions often proceed through a radical/SET pathway, which can be investigated using mechanistic probes like radical trapping experiments and cyclic voltammetry. nih.gov

Mechanistic Investigations of Related Cyclohexyl Ester Formations

The synthesis of this compound can be informed by mechanistic studies of how other, simpler cyclohexyl esters are formed. Key industrial methods often involve either the esterification of cyclohexanol or the addition of an acid to cyclohexene (B86901). researchgate.netnih.gov

One promising route to cyclohexanol, a precursor for many cyclohexyl esters, is the indirect hydration of cyclohexene. nih.govresearchgate.net This two-step process involves the esterification of cyclohexene with an acid (like acetic or formic acid) to form the corresponding cyclohexyl ester, followed by hydrolysis of the ester to yield cyclohexanol. nih.govresearchgate.netacs.org The initial esterification is a reversible reaction that can be driven to high conversion using techniques like reactive distillation. nih.govacs.org

Another relevant pathway is the direct synthesis from phenoxyacetic acid derivatives. For instance, allyl cyclohexyloxyacetate can be synthesized by first hydrogenating phenoxyacetic acid to cyclohexyloxyacetic acid using a catalyst like Nickel, Platinum, or Ruthenium, followed by an acid-catalyzed esterification with allyl alcohol. google.com A similar approach involves the hydrogenation of ethyl phenoxyacetate to ethyl cyclohexyloxyacetate, which is then converted to the target ester via a base-catalyzed transesterification. google.com The catalytic hydrogenation of alkyl-phenoxyacetates is considered the most common and efficient preparation method for alkyl-cyclohexyloxyacetates due to the low yields of other historical methods. perfumerflavorist.com

Table 3: Summary of Synthetic Pathways to Cyclohexyl Esters and Precursors

Reaction TypeReactantsCatalyst/ConditionsProductReference
Hydrogenation & EsterificationPhenoxyacetic acid, Allyl alcohol1. H₂, Ni/Pt/Rh/Ru 2. Acid catalystAllyl cyclohexyloxyacetate google.com
Hydrogenation & TransesterificationEthyl phenoxyacetate, Allyl alcohol1. H₂, Ru/C, 40-280°C 2. Basic catalyst (e.g., K₂CO₃)Allyl cyclohexyloxyacetate google.com
EsterificationCyclohexene, Acetic acidSulfonic acid-type cation exchange resinCyclohexyl acetate (B1210297) nih.govacs.org
HydrogenationMethyl-phenoxyacetateNi/Al₂O₃, 180°C, 12 MPaMethyl-cyclohexyloxyacetate perfumerflavorist.com
Analysis of Acetoxonium Ion Intermediates

In the study of cyclohexane derivatives, the role of neighboring group participation is crucial in understanding reaction mechanisms and stereochemical outcomes. The formation of acetoxonium ion intermediates, a type of dioxocarbenium ion, is a classic example of this phenomenon, particularly when an acetate group is positioned on a carbon adjacent to a leaving group. nih.govpearson.com

These cyclic intermediates are formed when the oxygen of the carbonyl group in a neighboring acetate moiety attacks the electrophilic carbon center, displacing the leaving group. This participation results in the formation of a five-membered ring. The subsequent nucleophilic attack on this intermediate dictates the stereochemistry of the final product.

A pertinent example is the reaction of 2-acetoxycyclohexyl tosylate, which possesses two asymmetric centers and therefore exists as four stereoisomers. When this compound reacts with an acetate ion, the outcome is the formation of 1,2-cyclohexanediol (B165007) diacetate. The stereospecificity of this reaction is explained by the formation of an acetoxonium ion intermediate. For instance, the reaction of both trans-2-acetoxycyclohexyl tosylate reactants leads to the formation of the same racemic mixture of products, a result directly attributable to the involvement of this cyclic ion. pearson.com

Mechanistic studies, often supported by computational analysis, show that such intermediates are stabilized and define the conformation of the reactive species. Nucleophilic attack then occurs preferentially from the more sterically accessible face, leading to high diastereoselectivity in the resulting products. nih.gov While alkoxy groups are generally not considered to form such stabilized onium ions, acyloxy groups readily form these fused bicyclic dioxocarbenium intermediates, which are then opened by a nucleophile. nih.gov

Insights from Cyclohexyl Acetate Reactivity Studies

Cyclohexyl acetate is a significant chemical intermediate and fragrance component whose reactivity, particularly in its synthesis, has been extensively studied. nih.govnih.govrsc.org These studies provide valuable insights into esterification and related chemical processes. The primary synthesis routes involve the esterification of either cyclohexanol with acetic acid or cyclohexene with acetic acid. nih.govresearchgate.net

The esterification of cyclohexanol with acetic acid is a reversible reaction that produces cyclohexyl acetate and water. researchgate.net To drive the reaction toward the product side, solid acid catalysts are often employed. Ion exchange resins, such as Amberlyst-15, have proven effective for this purpose. researchgate.netijeat.org Research has explored various parameters to optimize this reaction, including agitation speed, catalyst particle size, temperature, reactant molar ratio, and catalyst loading. researchgate.netijeat.org

An alternative, 100% atom-economical route is the direct addition of carboxylic acids to cyclohexene. researchgate.net This method is catalyzed by various solid acids, including ion exchange resins, acid-treated clays, and heteropolyacids. researchgate.net Studies focusing on the reaction between cyclohexene and acetic acid using sulfonic acid-type styrene (B11656) cation exchange resin have been modeled using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) kinetic model. nih.gov The reaction is endothermic, with a heat of reaction of 40 kJ/mol, indicating that higher temperatures favor the forward reaction. nih.govacs.org

Reactive distillation (RD) is an advanced process used for cyclohexyl acetate production. It combines reaction and separation in a single unit, overcoming thermodynamic limitations and improving conversion. nih.govacs.org Studies have investigated the use of different catalytic packings and operating conditions, such as temperature and pressure, to optimize the process. acs.orgresearchgate.net For example, increasing the reaction temperature from 45 to 85 °C has been shown to cause a significant rise in cyclohexene conversion. researchgate.net

The table below summarizes findings from various studies on the synthesis of cyclohexyl acetate.

ReactantsCatalystKey FindingsReference
Acetic Acid + CyclohexanolAmberlyst-15 (Ion Exchange Resin)Batch reactor experiments studied the effects of temperature, molar ratio, and catalyst loading. The activation energy was found to be 10,000 J/g·mol. researchgate.netijeat.org
Acetic Acid + CyclohexeneSulfonic acid-type styrene cation exchange resinThe reaction is endothermic (ΔH = 40 kJ/mol). A side-reactor column configuration can overcome thermodynamic restrictions. nih.gov
Acetic Acid + CyclohexeneKRD001 Ion Exchange ResinThe reaction rate increases with temperature. At temperatures from 353.15 to 368.15 K, the cyclohexene equilibrium conversion remained high at around 90%. acs.org
Acetic Acid + CyclohexeneIon Exchange ResinsDemonstrates a 100% atom economical process where all reactant atoms are utilized without byproduct formation. researchgate.net

Furthermore, cyclohexyl acetate itself serves as a precursor in other reactions. For instance, it can be hydrogenated to produce cyclohexanol, an important chemical used in the synthesis of adipic acid and ε-caprolactam. rsc.org Studies using copper-zirconium (Cu-Zr) catalysts prepared by a sol-gel method have shown high conversion of cyclohexyl acetate (97.4%) and high selectivity to cyclohexanol (95.5%) under conditions of 250 °C and 3 MPa of H₂. rsc.org

ReactionReactantCatalystProductsKey FindingsReference
HydrogenationCyclohexyl AcetateCu-Zr (sol-gel)Cyclohexanol, EthanolAchieved 97.4% conversion of cyclohexyl acetate and 95.5% selectivity to cyclohexanol at 250 °C and 3 MPa H₂. rsc.org
Hydrolysis (Base-catalyzed)Cyclohexyl Acetate-Cyclohexanol, AcetateThe second-order hydrolysis rate constant is estimated at 3.0X10⁻² L/mol-sec. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

In a typical ¹H NMR spectrum of a related compound, cyclohexyl acetate (B1210297), run in a deuterated chloroform (B151607) (CDCl₃) solvent, characteristic signals are observed. A multiplet appearing around 4.73-4.76 ppm is attributed to the proton on the carbon atom of the cyclohexyl ring that is directly attached to the oxygen of the ester group. nih.gov The protons of the methyl group in the acetate moiety typically resonate as a singlet around 2.03 ppm. nih.gov The remaining ten protons of the cyclohexyl ring appear as a complex multiplet in the upfield region, generally between 1.26 and 1.86 ppm. nih.gov

For cyclohexyl (cyclohexyloxy)acetate, the spectrum would be more complex. It would feature signals for two distinct cyclohexyl rings. The protons on the carbon atoms alpha to the ether and ester linkages would be expected to have the most downfield shifts due to the deshielding effect of the oxygen atoms. The remaining cyclohexyl protons would likely appear as a series of overlapping multiplets.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on the analysis of similar compounds.)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.7-4.9Multiplet1HCH-O-C=O
~3.5-3.8Multiplet1HCH-O-CH
~1.2-2.0Multiplet20HCyclohexyl CH₂

While ¹H NMR provides foundational data, more advanced NMR techniques are crucial for unambiguously assigning all signals and understanding the compound's three-dimensional structure and potential dynamic processes. Techniques such as Carbon-13 NMR (¹³C NMR), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For instance, in cyclohexyl acetate, the carbonyl carbon of the ester group appears around 170.36 ppm, while the carbon attached to the ester oxygen is observed at approximately 72.62 ppm. nih.gov The carbons of the cyclohexyl ring resonate at distinct chemical shifts, for example, at 31.77, 25.55, and 23.90 ppm. nih.gov

For this compound, ¹³C NMR would be expected to show signals for the carbonyl carbon, the two carbons singly bonded to oxygen atoms, and the various carbons of the two cyclohexyl rings.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₁₄H₂₄O₃, Molecular Weight: 240.34 g/mol ) guidechem.com, an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 240.

Subsequent fragmentation would likely proceed through characteristic pathways for esters and ethers. Key fragmentation patterns would include:

Loss of the cyclohexyloxy group (-OC₆H₁₁) or the cyclohexyl group (-C₆H₁₁).

Cleavage of the ester bond, potentially leading to fragments corresponding to the cyclohexyl cation (C₆H₁₁⁺, m/z 83) and the (cyclohexyloxy)acetate radical, or vice versa.

Rearrangement reactions, such as a McLafferty rearrangement, if sterically feasible.

Currently, no experimental mass spectral data or detailed fragmentation studies for this compound have been found in the reviewed literature.

Data Table: Predicted Mass Spectrometry Fragments

Fragment Ion Proposed Structure/Loss Predicted m/z
[C₁₄H₂₄O₃]⁺ Molecular Ion (M⁺) 240
[C₈H₁₃O₂]⁺ [M - C₆H₁₁]⁺ 141
[C₆H₁₁O]⁺ [Cyclohexyloxy]⁺ 99

Note: This table is predictive and not based on published experimental data.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the definitive method for determining the solid-state structure and crystalline nature of a compound.

Single Crystal X-ray Diffraction

To perform single-crystal XRD, a high-quality, single crystal of this compound would be required. This technique would provide precise atomic coordinates, bond lengths, bond angles, and the crystal system (e.g., monoclinic, orthorhombic). This analysis would reveal the conformation of the two cyclohexyl rings (likely chair conformations) and the geometry of the ester and ether linkages. No published reports of the single-crystal structure of this compound are available.

Powder X-ray Diffraction

Powder XRD is used to analyze a polycrystalline sample, providing information on its crystalline phases, purity, and degree of crystallinity. The resulting diffractogram, a plot of intensity vs. diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline compound. This technique would be valuable for quality control and phase identification. A search of crystallographic databases and the broader scientific literature yielded no powder diffraction patterns for this compound.

Surface and Morphological Characterization Techniques

These techniques are used to visualize the surface topography and determine the elemental composition of a material.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

SEM would be used to image the micromorphology of solid this compound, revealing details about its particle shape, size distribution, and surface texture. When coupled with EDS, the elemental composition of the sample surface can be determined. An EDS spectrum for this compound would be expected to show prominent peaks for carbon (C) and oxygen (O), consistent with its molecular formula (C₁₄H₂₄O₃). The quantitative results should align with the theoretical atomic percentages. No SEM images or EDS data for this specific compound are currently available.

Data Table: Theoretical Elemental Composition

Element Atomic %
Carbon (C) 41.2%
Oxygen (O) 8.8%
Hydrogen (H) 50.0%

Note: EDS does not detect Hydrogen. The expected C/O ratio would be the primary verification.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe technique that can provide three-dimensional surface topography at the nanometer scale. It would be employed to study surface roughness, grain features, and other nanoscale morphological details of a thin film or solid sample of this compound. There are no published AFM studies related to this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. openaccesspub.org For this compound, XPS provides critical information regarding the carbon and oxygen environments, which are key to confirming the ester and ether functionalities.

The structure of this compound features several distinct chemical environments for carbon and oxygen atoms. The high-resolution XPS spectra for the C 1s and O 1s regions are of particular importance.

C 1s Spectrum: The C 1s spectrum of this compound is expected to be resolved into three main components, corresponding to the different types of carbon atoms present in the molecule:

C-C/C-H bonds: The majority of carbon atoms are within the two cyclohexyl rings. These carbons, bonded to other carbons and hydrogen atoms, will exhibit a primary peak at a binding energy of approximately 284.8 eV. This is the standard reference for adventitious carbon.

C-O bonds: The molecule contains two types of C-O single bonds: the ether linkage (cyclohexyloxy group) and the ester linkage. The carbon atoms bonded to the singly bonded oxygen atoms are expected to have a higher binding energy than the C-C/C-H carbons due to the electronegativity of oxygen. This results in a chemical shift to a binding energy of around 286.0 - 286.5 eV.

O-C=O bond: The carbonyl carbon of the ester group is double-bonded to one oxygen and single-bonded to another. This carbon is in a highly oxidized state and will therefore appear at the highest binding energy of the C 1s spectrum, typically in the range of 288.5 - 289.0 eV.

O 1s Spectrum: The O 1s spectrum will help to distinguish between the two different oxygen environments in the molecule:

C=O bond: The carbonyl oxygen of the ester group is expected to have a characteristic binding energy peak.

C-O-C and C-O-R bonds: The ether oxygen and the single-bonded ester oxygen will have a distinct binding energy, typically at a lower value than the carbonyl oxygen. The deconvolution of the O 1s peak would reveal two distinct signals, confirming the presence of both carbonyl and ether/ester single-bonded oxygens.

The following table summarizes the predicted binding energies for the different carbon and oxygen species in this compound based on typical values for organic esters and ethers.

Core LevelFunctional GroupPredicted Binding Energy (eV)
C 1sC-C, C-H (Cyclohexyl rings)~284.8
C-O (Ether and Ester)~286.0 - 286.5
O-C=O (Ester carbonyl)~288.5 - 289.0
O 1sC=O (Ester carbonyl)~532.0
C-O (Ether and Ester)~533.5

Thermal Analysis (TGA, DSC) in Material Characterization

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability, decomposition profile, and phase transitions of this compound. These properties are critical for determining its processing parameters and application limits.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a high molecular weight ester, the TGA curve is expected to show a single-step or multi-step decomposition process at elevated temperatures. The decomposition of esters at high temperatures typically involves the cleavage of the ester linkage, which can lead to the formation of smaller, more volatile molecules such as carboxylic acids and alkenes. stackexchange.com

Given its high molecular weight and the presence of two cyclohexyl groups, this compound is expected to be a relatively high-boiling compound with significant thermal stability. The onset of thermal decomposition is anticipated to be at a temperature significantly above its boiling point. For comparison, dicyclohexyl phthalate (B1215562), another high molecular weight ester containing cyclohexyl groups, has a boiling point of 322 °C and a flash point between 180-190 °C. accustandard.comthegoodscentscompany.com The thermal decomposition of this compound would likely commence at temperatures exceeding 250-300°C. The TGA thermogram would provide precise information on the decomposition temperature range and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions.

For this compound, the DSC curve would be expected to show an endothermic peak corresponding to its melting point. The melting point of dicyclohexyl phthalate is in the range of 63-67 °C, which can serve as a rough estimate. accustandard.com The presence of the flexible cyclohexyloxy group might influence the packing of the molecules in the solid state and thus affect the melting temperature and the enthalpy of fusion. The DSC analysis would provide precise values for these parameters. Furthermore, if the compound is amorphous or semi-crystalline, a glass transition (Tg) might be observed as a step-like change in the baseline of the DSC curve.

The following table outlines the expected thermal events for this compound based on the analysis of structurally similar compounds.

Analysis TechniqueExpected Thermal EventAnticipated Temperature Range (°C)Remarks
DSCMelting Point (Tm)60 - 80Endothermic peak; dependent on crystalline structure.
Glass Transition (Tg)Potentially observableA step-change in the heat flow, if amorphous regions are present.
TGAOnset of Decomposition (Td)> 250Indicates the start of significant mass loss due to thermal degradation.

Computational Chemistry and Theoretical Modeling of Cyclohexyl Cyclohexyloxy Acetate Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecular system. mdpi.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. arxiv.org Such studies can predict molecular geometry, vibrational frequencies, and various electronic properties, offering a detailed picture of the molecule's intrinsic characteristics. researchgate.net Hybrid classical-quantum computational procedures are also emerging as a way to handle complex systems with greater efficiency. arxiv.orgarxiv.org

The arrangement of electrons within the Cyclohexyl (cyclohexyloxy)acetate molecule dictates its reactivity and physical properties. Charge distribution analysis quantifies the partial atomic charges on each atom, revealing the polar nature of the chemical bonds. Methods for calculating atomic charges are numerous, including Mulliken population analysis, Hirshfeld partitioning, and Restrained ElectroStatic Potential (RESP) fitting. researchgate.netmdpi.comresearchgate.net

In ester systems, the electronegativity difference between carbon and oxygen atoms leads to a significant polarization of the ester group. The carbonyl carbon (C=O) is electron-deficient and thus carries a partial positive charge, making it an electrophilic site. Conversely, the carbonyl and ether-linked oxygen atoms are electron-rich, bearing partial negative charges, and thus act as nucleophilic sites. researchgate.net The specific values of these charges can be quantified through calculation. For instance, studies on similar ester-containing molecules show a clear charge separation in the functional group. mdpi.com The distribution of charge is crucial for understanding chemical reactivity, such as identifying sites for electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Calculated Atomic Charges for an Ester Functional Group This table presents typical atomic charge values for the core atoms of an ester group, calculated using DFT. The values illustrate the characteristic charge polarization.

AtomTypical Partial Charge (e)
Carbonyl Carbon (C=O)+0.6 to +0.8
Carbonyl Oxygen (C=O)-0.5 to -0.7
Ether Oxygen (C-O-R)-0.4 to -0.6

Note: These are representative values based on studies of various ester compounds; the exact values for this compound would require specific calculation.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses considerable conformational flexibility due to its two cyclohexane (B81311) rings and the rotatable bonds of the ester linkage. Molecular dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. nih.govresearchgate.net By simulating the system at a given temperature, MD can explore the potential energy surface, revealing the preferred three-dimensional structures (conformations) and the dynamics of their interconversion. nih.govmdpi.com

Table 2: Relative Energies of Cyclohexane Conformers This table shows the typical relative energy differences for the principal conformations of a cyclohexane ring. The chair conformation is the global energy minimum.

ConformationRelative Energy (kJ/mol)
Chair0
Twist-Boat~23
Boat~29
Half-Chair~45

Source: Data derived from general findings in conformational analysis studies. sapub.org

Computational Approaches in Reaction Pathway Elucidation

Computational chemistry provides indispensable tools for mapping the mechanisms of chemical reactions. mdpi.com For this compound, this could involve studying its synthesis via esterification. Fischer esterification is a common method for synthesizing esters, but it is an equilibrium-limited process. researchgate.net

Theoretical methods, primarily DFT, can be used to model the entire reaction coordinate. rsc.org This involves optimizing the geometries of the reactants (e.g., cyclohexyloxyacetic acid and cyclohexanol), the transition states, any intermediates, and the final products. rsc.orgnih.gov By calculating the energies of these species, a potential energy surface can be constructed. The highest point on this surface between reactants and products represents the activation energy barrier, a key factor that governs the reaction rate. nih.gov Computational studies have shown that catalysts, including self-catalysis by acid reactants, can significantly lower this energy barrier. rsc.orgnih.gov For example, in one study on esterification, the uncatalyzed reaction had an energy barrier of 148.9 kJ/mol, which was lowered to 97.5 kJ/mol in the presence of a catalyst. nih.gov

Table 3: Illustrative Energy Profile for a Catalyzed Esterification Reaction This table provides a conceptual outline of the relative energies for species along a calculated reaction pathway for esterification.

SpeciesDescriptionRelative Energy (kJ/mol)
ReactantsSeparated Acid + Alcohol0
Transition State 1Formation of Tetrahedral Intermediate+95
IntermediateTetrahedral Adduct-15
Transition State 2Water Elimination+85
ProductsEster + Water-10

Note: These values are illustrative, based on computational studies of similar esterification reactions, to demonstrate the concept of a reaction energy profile. rsc.orgnih.gov

Theoretical Studies on Intermolecular Interactions

The bulk properties of this compound are governed by the nature and strength of its intermolecular interactions. Theoretical methods can be used to analyze these non-covalent forces, which include van der Waals forces and weak hydrogen bonds. mdpi.comresearchgate.net The two large, nonpolar cyclohexyl rings contribute significantly to the molecule's size and are expected to engage in substantial van der Waals (dispersion) interactions with neighboring molecules.

Table 4: Common Intermolecular Interactions in Organic Molecules This table summarizes the types of non-covalent interactions expected to be present in condensed phases of this compound.

Interaction TypeDescriptionTypical Energy (kJ/mol)
Van der Waals (Dispersion)Temporary fluctuations in electron density2 - 10
Dipole-DipoleAttraction between permanent dipoles (e.g., ester group)5 - 20
C–H···O Hydrogen BondWeak electrostatic attraction between a C-H bond and an oxygen atom2 - 8

Source: Data derived from theoretical studies on intermolecular forces. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block and Intermediate

Cyclohexyl (cyclohexyloxy)acetate possesses a combination of ether and ester functionalities, with two cyclohexyl rings, suggesting its potential as a versatile building block in organic synthesis. The ester group can undergo hydrolysis or transesterification, while the ether linkage offers stability under many reaction conditions. The cyclohexyl moieties can influence the steric and electronic properties of resulting molecules.

Contribution to Pharmaceutical Synthesis Research

Currently, there is a notable absence of direct research in publicly available scientific literature detailing the use of this compound as a synthetic building block or intermediate in pharmaceutical research.

However, the broader class of cyclohexyl-containing compounds is of significant interest in medicinal chemistry. For instance, derivatives of cyclohexyloxy-pyridyl have been designed and synthesized as potent inhibitors of diacylglycerol acyl transferase 1 (DGAT1), an enzyme implicated in metabolic disorders. This indicates that the cyclohexyloxy moiety is a viable structural component for creating compounds with specific biological activities. The lipophilic nature of the cyclohexyl group can be advantageous for membrane permeability and interaction with hydrophobic binding pockets in protein targets.

Future research could explore the hydrolysis of this compound to yield cyclohexyloxyacetic acid, which could then be coupled with various amine-containing pharmacophores to generate novel amide libraries for drug discovery screening.

Utility in Agrochemical and Specialty Chemical Synthesis

There is no specific information available in the scientific literature regarding the application of this compound in the synthesis of agrochemicals.

In the realm of specialty chemicals, particularly fragrances, a structurally related compound, allyl (cyclohexyloxy)acetate, is utilized for its distinct fruity and pineapple-like scent. perfumerflavorist.com This suggests that other esters of cyclohexyloxyacetic acid, including the cyclohexyl ester, may also possess interesting olfactory properties, warranting investigation for use in perfumery and other scented products. A patent for the synthesis of allyl cyclohexyloxyacetate describes its use as a fragrance in daily chemical products like soaps and detergents, highlighting the commercial potential of this class of compounds. google.comgoogle.com

Integration into Polymer and Material Development

The bifunctional nature of this compound, with its ester and ether groups, along with the two bulky cyclohexyl rings, suggests potential for its integration into polymers and materials, either as a monomer component or as an additive.

Functionality in Polymer Production

No specific research has been published detailing the use of this compound as a monomer or co-monomer in polymer production. For it to be used as a monomer, it would likely require modification to introduce polymerizable functional groups.

For context, related compounds such as cyclohexyl methacrylate (B99206) are used as bulky alkyl acrylate (B77674) ester monomers in the production of specialty polymers. specialchem.com These monomers can impart properties such as increased glass transition temperature (Tg), improved thermal stability, and enhanced hydrophobicity to the resulting polymer.

Investigation as a Polymeric Material Additive

There is a lack of specific studies investigating this compound as a polymeric material additive. However, the general class of cyclohexyl esters has been explored for such applications. For instance, some cyclohexyl esters have been tested as plasticizers and antioxidants to enhance the properties of polymeric materials. researchgate.net

Given its structure, this compound could theoretically function as a secondary plasticizer for certain polymer systems, with the bulky cyclohexyl groups potentially disrupting polymer chain packing and increasing flexibility. Its relatively high molecular weight compared to common plasticizers might offer lower volatility and migration. However, without empirical data, its efficacy and compatibility with common polymers like PVC or acrylates remain speculative.

Catalysis and Process Development

The efficient synthesis of this compound, which is presumed to be formed from the esterification of cyclohexyloxyacetic acid and cyclohexanol (B46403), relies heavily on the catalyst and the process design. The bulky nature of both reactants presents steric hindrance, and the high boiling points of the product and reactants necessitate specialized process conditions.

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. This integration offers several advantages, particularly for equilibrium-limited reactions like esterification. By continuously removing one of the products (typically water), the reaction equilibrium is shifted towards the product side, leading to higher conversion rates. utp.edu.my

For the synthesis of high-boiling point esters similar to this compound, such as fatty acid esters, reactive distillation has been shown to be a promising technique. researchgate.net The process typically involves a reaction zone containing a catalyst, with stripping and rectifying sections to separate the products and recycle unreacted materials. Given the high boiling points of this compound, cyclohexyloxyacetic acid, and cyclohexanol, a vacuum distillation setup would likely be necessary to lower the operating temperatures and prevent thermal degradation of the compounds.

One of the key challenges in the reactive distillation of viscous and high-boiling compounds is maintaining catalyst effectiveness and ensuring proper vapor-liquid traffic within the column. The selection of an appropriate catalyst that remains active and stable under these conditions is crucial.

Table 1: Illustrative Comparison of Conventional vs. Reactive Distillation for High-Boiling Point Ester Synthesis

ParameterConventional Batch ReactorReactive Distillation Column
Reactant Conversion Limited by equilibriumHigh (due to product removal)
Energy Consumption High (separate reaction and distillation steps)Lower (process integration)
Capital Cost Higher (multiple units)Lower (single unit)
Product Purity Requires extensive purificationHigher purity achievable in-situ
Operating Pressure Atmospheric or VacuumTypically Vacuum

This table is illustrative and based on general principles of reactive distillation for high-boiling point esters.

The use of heterogeneous catalysts is highly advantageous in esterification reactions as it simplifies catalyst separation from the product mixture, reduces corrosion issues associated with homogeneous catalysts like sulfuric acid, and allows for catalyst recycling. mdpi.com For the synthesis of sterically hindered esters like this compound, the choice of a suitable heterogeneous catalyst is critical.

Solid acid catalysts are the most common choice for esterification. The catalytic activity is influenced by factors such as the type, strength, and accessibility of the acid sites. For bulky reactants, catalysts with large pore sizes are necessary to allow the reactants to access the active sites.

Examples of heterogeneous catalysts used in the esterification of bulky carboxylic acids and alcohols include:

Ion-exchange resins: Macroporous resins like Amberlyst-15 have been successfully used for the esterification of various carboxylic acids. repositorioinstitucional.mx Their performance, however, can be limited by thermal stability.

Zeolites: These microporous aluminosilicates offer shape selectivity and strong Brønsted acid sites. However, their small pore size can be a limitation for very bulky molecules. researchgate.net

Sulfated zirconia: This solid superacid catalyst has shown high activity in various esterification reactions, including those involving fatty acids. researchgate.net

Pillared clays: Materials like montmorillonite (B579905) modified with metal pillars can create catalysts with large surface areas and tunable acidity, making them suitable for the esterification of large molecules. researchgate.net

The mechanism of esterification over a solid acid catalyst typically involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol. For the synthesis of this compound, a catalyst with a high density of strong acid sites and a robust, porous structure would be ideal.

Table 2: Performance of Various Heterogeneous Catalysts in the Esterification of Oleic Acid (as an analogue for a bulky carboxylic acid)

CatalystReaction Temperature (°C)Molar Ratio (Alcohol:Acid)Conversion (%)Reference
Amberlyst-156010:1 (Methanol)>95 repositorioinstitucional.mx
Sulfated Zirconia1506:1 (Methanol)~90 researchgate.net
H-Beta Zeolite12030:1 (Methanol)~80 mdpi.com
Lipozyme CALB (Enzyme)40-503:1 (Various alcohols)>95 researchgate.net

This table presents data for the esterification of oleic acid as an illustrative example of a reaction involving a bulky carboxylic acid.

The challenges associated with the synthesis of complex molecules like this compound drive the development of innovative catalytic systems. Recent research has focused on creating catalysts that can overcome steric hindrance and operate under mild conditions.

One promising area is the development of enzyme-inspired catalysts . These catalysts mimic the way enzymes bring reactants together in a specific orientation to facilitate a reaction. For instance, researchers have developed self-assembling small-molecule catalysts containing palladium that can activate C-H bonds in an alkene to react with an alcohol to form ethers, a key structural component of this compound. illinois.edu Such catalysts could potentially be adapted for the direct synthesis of ether-esters.

Another approach is the creation of bifunctional catalysts . These catalysts possess both acidic and basic sites, or metal and acid sites, allowing for multiple reaction steps to occur on a single catalytic surface. For example, a catalyst with Lewis acid sites could activate the carboxylic acid, while adjacent basic sites could deprotonate the alcohol, facilitating the esterification.

The synthesis of nanostructured catalysts also offers new possibilities. By controlling the size, shape, and composition of catalyst nanoparticles, it is possible to enhance their activity and selectivity. For example, metal oxides with high surface areas and well-defined pore structures can be designed to accommodate bulky reactants.

Finally, the use of ionic liquids as catalysts or reaction media is another area of active research. Certain acidic ionic liquids can act as both catalyst and solvent, simplifying the process and potentially enhancing reaction rates. google.com

The development of these novel catalytic systems holds the key to unlocking more efficient and sustainable routes for the synthesis of complex esters like this compound, which are valuable in the fields of materials science and specialty chemicals.

Research on Derivatives, Analogues, and Structure Activity Relationships

Structural Modification Strategies for Novel Compounds

The generation of novel compounds from a parent structure like cyclohexyl (cyclohexyloxy)acetate involves targeted chemical transformations. Key strategies focus on the modification of its core functional groups: the ester and ether linkages, and the cyclohexyl rings.

Ester and Ether Modifications

The ester and ether groups are prime targets for structural diversification due to their well-established reactivity.

Ester Modifications: The ester functionality can be readily modified through several classic organic reactions. youtube.comorganic-chemistry.org Transesterification, for instance, allows for the exchange of the acetate (B1210297) group with a variety of other carboxylates. youtube.com This reaction is typically catalyzed by an acid or base and involves reacting the parent ester with an alcohol corresponding to the desired ester group. youtube.com It is crucial to match the alkoxide base with the alcohol of the ester to prevent unintended transesterification. youtube.com

Another approach is the hydrolysis of the ester to the corresponding carboxylic acid, which can then be re-esterified with a different alcohol or converted to an amide, offering a broad scope for introducing new functional groups. organic-chemistry.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of new esters from the parent carboxylic acid and a diverse range of alcohols under mild conditions. youtube.com

Ether Modifications: The ether linkage in the cyclohexyloxy moiety is generally more stable than the ester group. However, it can be cleaved under specific conditions, for example, using strong acids like hydrobromic or hydroiodic acid. More controlled modifications might involve reactions on the cyclohexyl ring bearing the ether, which could indirectly influence the properties of the ether linkage.

The synthesis of related ether compounds, such as cycloalkyl alkyl ethers, has been achieved by reacting an alicyclic olefin with an alcohol in the presence of an acidic ion-exchange resin. google.com This suggests that variations in the cyclohexyloxy portion could be achieved through Williamson ether synthesis, reacting a cyclohexanol (B46403) derivative with a suitably activated cyclohexyl species.

The following table summarizes potential modifications to the ester and ether functionalities:

Functional GroupModification ReactionReagents and ConditionsPotential New Functionality
EsterTransesterificationAlcohol, Acid/Base CatalystVaried alkyl/aryl carboxylates
EsterHydrolysis followed by re-esterification1. NaOH/H₂O 2. Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agents (e.g., DCC/DMAP)Diverse ester side chains
EsterHydrolysis followed by amidation1. NaOH/H₂O 2. Amine, Coupling AgentAmide derivatives
EtherWilliamson Ether Synthesis (for synthesis of analogues)Cyclohexanol derivative, Activated cyclohexyl halide, Base (e.g., NaH)Analogues with different ether linkages

Substitutions on the Cyclohexyl Moiety

Introducing substituents onto the cyclohexyl rings can significantly alter the steric and electronic properties of the molecule. Various synthetic methods allow for the functionalization of cyclohexane (B81311) rings. nih.govresearchgate.netresearchgate.net

One common approach is the oxidation of the ring to introduce ketone or alcohol functionalities. These can then serve as handles for further modifications. For instance, a cyclohexanone (B45756) derivative can undergo a variety of alpha-functionalization reactions or be converted to an amine via reductive amination. researchgate.net

Ring-closing metathesis (RCM) has been employed to synthesize substituted cyclohexenyl-based amino acids, demonstrating a versatile method for creating complex cyclic structures. nih.gov Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be used to construct highly functionalized cyclohexene (B86901) oxide derivatives from benzene (B151609) oxide, which can then be further elaborated. paris-saclay.fr Visible-light-enabled photoredox catalysis has also emerged as a powerful tool for the synthesis of functionalized cyclohexylamine (B46788) derivatives through [4+2] cycloadditions. nih.govnih.gov

The conformational preference of substituents on a cyclohexane ring is a critical factor, with larger groups generally favoring the equatorial position to minimize steric strain. youtube.com This principle is important when designing synthetic routes to specific stereoisomers.

The table below outlines some strategies for cyclohexyl ring substitution:

Reaction TypeReagents and ConditionsResulting Functional Group
OxidationOxidizing agents (e.g., CrO₃, PCC)Ketone, Alcohol
Reductive AminationKetone, Amine, Reducing agent (e.g., NaBH₃CN)Amine
Ring-Closing MetathesisDiene precursor, Grubbs' catalystAlkene (within a new ring)
[4+2] CycloadditionDiene and DienophileSubstituted cyclohexene
Radical CarbonylationHantzsch ester, CO, Styrene (B11656), PhotocatalystAcyl group

Investigation of Structure-Activity Relationships (SAR) in Related Systems

In many bioactive molecules, the size and shape of ring systems, such as the cyclohexyl group, influence their fit into receptor binding sites. fiveable.me The introduction of substituents can alter this fit and introduce new interactions. For example, in a series of trans-1,3-cyclohexyl diamides, the conformational constraint of the amide bonds led to potent modulators of a specific receptor. nih.gov

The nature of functional groups is also critical. For instance, the ability to form hydrogen bonds can be a key determinant of activity. drugdesign.org Modification of the ester group in this compound to an amide could introduce hydrogen bond donor and acceptor capabilities, potentially leading to new biological interactions.

The hydrophobicity of the molecule, largely influenced by the two cyclohexyl rings, is another important factor. Modifications that alter lipophilicity, such as the introduction of polar functional groups (e.g., hydroxyl, amine) or the extension of alkyl chains, would be expected to have a significant impact on the molecule's pharmacokinetic and pharmacodynamic properties. fiveable.me

Design and Synthesis of Functionalized Cyclohexyloxy Acetate Derivatives

The design of novel functionalized cyclohexyloxy acetate derivatives would logically follow from the modification strategies and SAR principles discussed above. A synthetic plan could involve a multi-step approach, starting with the functionalization of one of the cyclohexyl rings, followed by modifications to the ester or ether linkages.

For example, one could envision a synthetic route starting with the selective oxidation of one of the cyclohexyl rings to a cyclohexanone. This ketone could then be used as a point for diversification. Alternatively, starting from a functionalized cyclohexanol, one could build the cyclohexyloxy acetate structure through esterification and etherification reactions. The synthesis of 2-(p-hydroxyphenyl)cyclohexylamides from ω-chlorocarboxylic acids via the Ritter reaction, followed by reduction, showcases a pathway to introduce both aryl and amino functionalities onto a cyclohexyl scaffold. researchgate.net

The choice of synthetic route would depend on the desired final structure and the availability of starting materials. The use of modern synthetic techniques, such as photoredox catalysis, could enable the construction of otherwise inaccessible derivatives with high degrees of functionalization and stereocontrol. nih.govnih.gov

Environmental Transformation and Degradation Mechanisms in Research

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for cyclohexyl acetate (B1210297), involving the cleavage of its ester bond to form cyclohexanol (B46403) and acetic acid. This process can be mediated by enzymes or occur through chemical catalysis.

While the enzymatic hydrolysis of various esters by esterases is a well-documented process, specific research on the enzymatic degradation of cyclohexyl acetate by esterases is not extensively available in the reviewed literature. However, the broader class of carboxylic acid esters is known to be susceptible to enzymatic action. hmdb.ca For instance, studies on other complex esters like cellulose (B213188) acetate have shown that a combination of esterases and cellulases can lead to significant degradation, with the degree of substitution and chain length being critical factors. mdpi.com Enzymes such as lipases and esterases are key in the hydrolysis of ester bonds in various plasticizers and bioplastics. nih.gov The degradation of phthalate (B1215562) esters, for example, is initiated by esterases that hydrolyze the ester bonds. nih.gov Given that cyclohexyl acetate possesses a readily accessible ester linkage, it is plausible that it can be hydrolyzed by non-specific esterases present in various microorganisms. Further research is needed to isolate and characterize specific esterases capable of efficiently degrading cyclohexyl acetate and to determine the kinetics of such reactions.

The chemical hydrolysis of cyclohexyl acetate, particularly under acidic or alkaline conditions, has been more thoroughly investigated. The reaction involves the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of cyclohexanol and an acetate salt or acetic acid. acs.org

Acid-catalyzed hydrolysis is a common method for the transformation of cyclohexyl acetate. Various solid acid catalysts have been shown to be effective in this process. For example, dual-SO3H-functionalized heteropolyacid-based solid acids have demonstrated high catalytic activity, achieving up to 90.56% conversion of cyclohexyl acetate to cyclohexanol with high selectivity. acs.orgresearchgate.netacs.org The mechanism involves the protonation of the ester carbonyl group by the acid catalyst, which enhances its electrophilicity and facilitates the nucleophilic attack by water. acs.org Other studies have explored the use of carbon-based solid acids and ion-exchange resins. researchgate.netacademax.com A study using a peanut shell-derived carbon solid acid reported an 86.6% conversion of cyclohexyl acetate with 97.3% selectivity for cyclohexanol under optimal conditions. researchgate.net

Alkaline hydrolysis of cyclohexyl acetate has also been studied, with research indicating that the reaction rates are influenced by the solvent system and the stereochemistry of the molecule. rsc.org For instance, the rate of alkaline hydrolysis in aqueous dioxan is greater in more aqueous solvents. rsc.org It is generally estimated that the hydrolysis half-life of cyclohexyl acetate is approximately 7.3 years at a neutral pH of 7 and decreases to 270 days at a pH of 8, suggesting that hydrolysis is not a rapid process under typical environmental pH conditions but can be significant over time. nih.gov

Table 1: Catalytic Performance in the Hydrolysis of Cyclohexyl Acetate

CatalystConversion of Cyclohexyl Acetate (%)Selectivity for Cyclohexanol (%)Reference
[Bis-Bs-BDMAEE]HPMo12O4090.5694.86 acs.orgresearchgate.netacs.org
H2SO495.7760.63 acs.org
Peanut Shell-Derived Carbon Solid Acid86.697.3 researchgate.net
Carbon Solid Acid (CSA)25.099.4 researchgate.net

Photodegradation Mechanisms

Photodegradation involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) spectrum.

Direct information on the ultraviolet (UV) light-induced degradation of cyclohexyl acetate is limited. However, studies on similar compounds suggest potential pathways. For instance, the phototransformation of related 2-acyloxybenzaldehydes, including a cyclohexyl derivative, can be induced by UV irradiation, although the yield for the cyclohexyl derivative was found to be low. mdpi.com The degradation of other materials containing acetate groups, such as ethylene (B1197577) vinyl acetate (EVA), is known to occur via Norrish type reactions under UV irradiation, leading to deacetylation and the formation of various degradation products. fraunhofer.de Research on the photodegradation of α-tocopheryl acetate using UV laser pulses has shown that the process follows first-order kinetics. researchgate.net While these studies provide insights into potential mechanisms, specific research focusing on the direct photodegradation of cyclohexyl acetate, including quantum yields and the identification of photoproducts, is needed for a comprehensive understanding.

Biodegradation Studies in Various Environments

Biodegradation is a crucial process for the removal of organic chemicals from the environment. It is generally expected that acetates are readily biodegradable. nih.govnih.gov While specific studies on the biodegradation of cyclohexyl acetate in various environments (e.g., soil, water) are not extensively detailed in the available literature, research on related compounds provides some indication of potential pathways. For instance, Pseudomonas desmolyticum has been shown to degrade N-cyclohexyl benzothiazole-2-sulfenamide, breaking it down into benzothiazole (B30560) and cyclohexane (B81311). researchgate.net This suggests that microorganisms capable of metabolizing cyclohexyl moieties exist. Furthermore, various bacteria, such as Rhodococcus ruber, are known to degrade other industrial esters like phthalates. researchgate.net The initial step in the biodegradation of these esters is often the enzymatic hydrolysis of the ester bond, a pathway that would also be applicable to cyclohexyl acetate. nih.gov The resulting cyclohexanol and acetic acid are common metabolites that can be further utilized by a wide range of microorganisms.

Microbial Degradation Processes

The microbial breakdown of a molecule like Cyclohexyl (cyclohexyloxy)acetate would likely proceed through a series of enzymatic attacks targeting its primary chemical bonds.

Ester Hydrolysis: The initial and most probable step in the biodegradation of this compound is the cleavage of the ester bond. This reaction, known as hydrolysis, is catalyzed by a class of enzymes called esterases or hydrolases . nih.govnih.gov These enzymes are ubiquitous in the microbial world and are responsible for breaking down a vast array of ester-containing compounds. nih.gov The hydrolysis of the ester linkage in this compound would yield two primary metabolites: Cyclohexanecarboxylic acid and Cyclohexanol .

Ether Bond Cleavage: The ether linkage (C-O-C) is generally more chemically stable and resistant to degradation than an ester bond. stackexchange.com Microbial cleavage of ether bonds is an oxidative process, often catalyzed by powerful enzymes like monooxygenases or dioxygenases . These enzymes introduce oxygen atoms into the molecule, destabilizing the ether linkage and causing it to break. This process has been observed in the degradation of various ether-containing compounds by bacteria.

Degradation of the Cyclohexane Ring: Following the initial breakdown of the ester and ether linkages, the resulting cyclohexyl-based molecules would be further metabolized. The microbial degradation of alicyclic compounds like cyclohexane is well-documented. researchgate.net The typical pathway involves the oxidation of the cyclohexane ring to form cyclohexanol, which is further oxidized to cyclohexanone (B45756) . Subsequently, a ring-cleavage enzyme, often a monooxygenase, breaks open the cyclic structure, forming a linear aliphatic dicarboxylic acid, such as adipic acid. ilo.org This linear molecule can then be readily utilized by microorganisms through central metabolic pathways like the beta-oxidation cycle.

Factors Influencing Biodegradation Rates

The rate at which this compound would be biodegraded is subject to a variety of environmental factors that influence microbial activity and enzyme function. While specific data for this compound is unavailable, general principles apply.

Influencing FactorEffect on Biodegradation
Temperature Microbial activity and enzyme kinetics are highly temperature-dependent. Each microbial species has an optimal temperature range for growth and metabolic activity. For instance, some thermostable esterases show optimal activity at temperatures as high as 70°C. epa.gov
pH The pH of the environment affects the ionization state of the substrate and the activity of extracellular and intracellular enzymes. The optimal pH for esterase activity, for example, is often near neutral to slightly alkaline, around pH 8.0 for some enzymes. epa.gov
Oxygen Availability The cleavage of the ether bond and the subsequent degradation of the cyclohexane ring are typically aerobic processes requiring molecular oxygen for the action of oxygenase enzymes. Therefore, the availability of oxygen is expected to be a critical factor.
Nutrient Availability The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and the synthesis of the necessary degradative enzymes.
Microbial Population The rate of degradation is directly related to the presence, abundance, and adaptation of microorganisms capable of producing the required esterases and oxygenases.

This table is a generalized representation based on microbial degradation principles and not on specific data for this compound.

Synergistic Effects of Multiple Degradation Pathways

In a natural, mixed microbial community, the complete mineralization of a complex molecule like this compound would likely not be carried out by a single microbial species. Instead, a synergistic relationship, or consortium, of different microorganisms would be involved. mdpi.comresearchgate.net

This "division of labor" is a common theme in the biodegradation of complex organic pollutants. researchgate.net One species or group of bacteria might be proficient at the initial hydrolysis of the ester bond. The products of this initial breakdown could then be utilized by other species that possess the specific oxygenases required to cleave the ether linkage and the cyclohexane ring.

For example, a community of plastic-degrading microbes has been shown to work synergistically, with different members performing different steps of the degradation process. researchgate.net This cooperative metabolism allows the entire community to achieve a metabolic feat—the complete breakdown of a complex substrate—that would be difficult or impossible for any single member. The efficiency of this synergistic degradation is often greater than the sum of the individual activities of the constituent species.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of components within a mixture. For a compound like cyclohexyl (cyclohexyloxy)acetate, both gas and liquid chromatography can be employed, with the choice depending on the sample matrix and the analytical objective.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While specific methods for this compound are not extensively detailed in publicly available literature, the analysis of the related compound, cyclohexyl acetate (B1210297), provides a strong indication of suitable GC parameters. researchgate.netthegoodscentscompany.com Purity analysis of cyclohexyl acetate is commonly performed using GC, often achieving greater than 99.0% purity. For the esterification of cyclohexanol (B46403) and acetic acid to produce cyclohexyl acetate, GC is employed for analysis alongside titration. researchgate.net

A typical GC method for a related compound, allyl cyclohexyloxyacetate, involves monitoring purity to confirm the absence of byproducts. This indicates that GC is a suitable method for quality control in the synthesis of such esters.

Below is a table summarizing typical GC parameters that would be applicable for the analysis of this compound, based on methods for similar compounds.

ParameterTypical Specification
Column Capillary column (e.g., HP-5MS)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Oven Program Initial temperature hold, followed by a temperature ramp to a final temperature.

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. globalresearchonline.net The development of an HPLC method is influenced by the chemistry of the molecule, including its polarity and solubility. globalresearchonline.net For the analysis of the structurally similar compound, ethyl (cyclohexyloxy)acetate, a reverse-phase HPLC method has been developed. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation. sielc.com

The method for ethyl (cyclohexyloxy)acetate utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid in the mobile phase can be replaced with a volatile acid like formic acid. sielc.com

The following table outlines a potential HPLC method for this compound, based on the analysis of ethyl (cyclohexyloxy)acetate. sielc.com

ParameterTypical Specification
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid or formic acid
Detector UV-Vis or Mass Spectrometer (MS)
Column Temperature Ambient or controlled
Flow Rate 1.0 mL/min

Coupled Techniques for Comprehensive Analysis

To achieve a higher degree of confidence in identification, chromatographic techniques are often coupled with spectroscopic detectors, most notably mass spectrometry.

Gas chromatography-mass spectrometry is a highly specific and sensitive technique that combines the separation power of GC with the identification capabilities of mass spectrometry. unar.ac.id It is a powerful tool for the analysis of volatile ingredients and for identifying bioactive constituents in various samples. phcog.comjapsonline.com In the synthesis of allyl cyclohexyloxyacetate, GC-MS is utilized to monitor purity and confirm the absence of byproducts like unreacted cyclohexanol.

The GC part of the system separates the components of a mixture, and the MS part provides information about the molecular weight and fragmentation pattern of each component, allowing for confident identification. semanticscholar.org The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. phcog.comsemanticscholar.org

A generalized GC-MS method applicable to this compound is detailed in the table below.

ParameterTypical Specification
GC Column HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) phcog.com
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) phcog.com
Oven Program A programmed temperature ramp to ensure separation of analytes.
Ionization Mode Electron Ionization (EI) at 70 eV phcog.com
Mass Analyzer Quadrupole
Scan Range m/z 45-450 semanticscholar.org
Ion Source Temperature 230 °C phcog.com
Interface Temperature 280 °C phcog.com

Enzymatic Transformations and Biocatalysis Studies

Investigation of Biocatalytic Synthesis Routes

The synthesis of esters derived from cyclohexyloxyacetic acid is documented primarily through chemical routes, which can serve as a blueprint for potential biocatalytic alternatives. For instance, the production of cyclohexyloxy allyl acetate (B1210297) involves the hydrogenation of phenoxyacetic acid to form cyclohexyloxyacetic acid, followed by an esterification reaction with allyl alcohol under the influence of an acidic catalyst. google.com This final esterification or transesterification step is an ideal candidate for enzymatic catalysis.

Biocatalytic synthesis of esters is typically achieved through direct esterification of a carboxylic acid and an alcohol, or via transesterification (alcoholysis) from a different ester. Lipases are the most common biocatalysts for these reactions due to their stability in organic solvents and broad substrate tolerance. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym® 435, are particularly effective. nih.gov

Research into the biocatalytic synthesis of various branched and functionalized esters demonstrates the feasibility of this approach. For example, the synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully achieved in a solvent-free system using Novozym® 435, highlighting the potential for producing structurally complex esters with high efficiency. nih.gov Similarly, lipases have been used to synthesize lipophilic esters of phenolic compounds, showcasing their versatility. mdpi.comresearchgate.net A biocatalytic route to cyclohexyl (cyclohexyloxy)acetate would likely involve the lipase-catalyzed reaction between cyclohexyloxyacetic acid and cyclohexanol (B46403), or the transesterification of an alkyl cyclohexyloxyacetate (e.g., ethyl cyclohexyloxyacetate) with cyclohexanol.

Enzyme-Mediated Reactions of Cyclohexyloxy Acetates

Enzymes, particularly lipases, mediate a variety of reactions applicable to cyclohexyloxy acetates and related structures. The primary reactions are hydrolysis and transesterification (including esterification and acidolysis), which are essentially reversible processes. nih.gov

Hydrolysis: In the presence of water, lipases catalyze the hydrolysis of esters to yield the corresponding carboxylic acid and alcohol. This reaction is fundamental to the kinetic resolution of racemic esters, where one enantiomer is hydrolyzed faster than the other.

Transesterification/Esterification: In non-aqueous or low-water environments, the reverse reaction is favored. Lipases can synthesize esters from an acid and an alcohol (esterification) or by exchanging the alcohol or acid moiety of an existing ester (alcoholysis or acidolysis). researchgate.net Vinyl esters, such as vinyl acetate, are often used as acyl donors in transesterification reactions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible. core.ac.uk

The choice of solvent, water activity, and the nature of the acyl donor are critical parameters that control the direction and efficiency of the enzyme-mediated reaction. core.ac.uknih.gov Studies on wax ester synthesis, which involves the esterification of fatty acids and fatty alcohols, further underscore the capability of enzymes like wax ester synthases/diacylglycerol acyltransferases (WS/DGAT) to produce large, complex ester molecules. nih.gov

Enzymatic Hydrolysis Kinetics and Mechanisms

The kinetics of lipase-catalyzed hydrolysis of esters often follow the Michaelis-Menten model, which describes the relationship between the reaction rate and substrate concentration. Lipases belong to the serine hydrolase class of enzymes, utilizing a catalytic triad (B1167595) (typically Ser-His-Asp) in their active site to perform catalysis. nih.gov The mechanism involves the nucleophilic attack of the serine hydroxyl group on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol and forming an acyl-enzyme complex, which is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.

Kinetic studies provide crucial parameters for understanding and optimizing these reactions. For the synthesis of 2-ethylhexyl oleate (B1233923) catalyzed by Candida antarctica lipase B (CALB), thermodynamic parameters have been determined, revealing the reaction to be endothermic (ΔH = +273.78 kJ mol⁻¹) with a positive entropy change (ΔS = +850.64 J mol⁻¹ K⁻¹). researchgate.net The activation energy (Ea) for the lipase-catalyzed synthesis of propyl caprate was found to be 37.79 kJ mol⁻¹. researchgate.net While specific kinetic data for this compound is unavailable, data from analogous compounds provide insight. For instance, engineering of CALB has been shown to improve its hydrolytic activity towards bulky carboxylic acid esters, demonstrating that the enzyme's binding pocket can be modified to accommodate sterically demanding substrates. researchgate.net

The table below summarizes kinetic data for related lipase-catalyzed reactions, illustrating typical values for enantiomeric ratio (E), a measure of stereoselectivity.

Substrate (Racemic Alcohol)BiocatalystReaction TypeProductEnantiomeric Ratio (E)Reference
trans-1-(2-hydroxycyclohexyl)-indoleCandida antarctica Lipase A (CaLA)Acylation(1R,2R)-2-acetoxy-1-indolyl-cyclohexane>200 researchgate.netakjournals.com
trans-1-(2-hydroxycyclohexyl)-indoleNovozym® 435 (CALB)Acylation(1R,2R)-2-acetoxy-1-indolyl-cyclohexane154 researchgate.netakjournals.com
2-(4-methoxybenzyl)cyclohexanolRhizomucor miehei Lipase (RML)EsterificationCorresponding acetate esterHigh researchgate.net
Morita-Baylis-Hillman AcetatesPseudomonas fluorescens LipaseHydrolysisCorresponding alcohol>200 d-nb.info

Table 1: Representative kinetic resolution data for the synthesis of chiral cyclohexyl acetate derivatives and related compounds using various lipases.

Application of Biocatalysts in Stereoselective Synthesis

One of the most significant applications of biocatalysis in this context is stereoselective synthesis, particularly the production of single-enantiomer chiral compounds. Many fragrances and pharmaceutical intermediates derived from substituted cyclohexanols and their acetates are chiral, with different stereoisomers possessing distinct properties.

Enzymatic kinetic resolution (EKR) is a widely used strategy. In the EKR of a racemic alcohol, a lipase is used to selectively acylate one enantiomer, leaving the other enantiomer as an unreacted alcohol. This results in the separation of the two enantiomers as two different chemical species (an ester and an alcohol), which can then be separated by standard methods like column chromatography.

For example, the kinetic resolution of various trans-1-(2-hydroxycyclohexyl)indoles has been achieved with excellent enantioselectivity using lipases. researchgate.netakjournals.com In these studies, a range of lipases were screened, with Candida antarctica lipase A (CaLA) and lipase B (CALB, Novozym® 435) showing high activity and selectivity. researchgate.netakjournals.com Similarly, the resolution of 2-substituted cyclohexanols has been accomplished through lipase-mediated esterification, with the lipase from Rhizomucor miehei proving highly efficient. researchgate.net

This high degree of stereocontrol allows for the synthesis of specific isomers of functional molecules. A notable industrial example, while not of cyclohexyloxy acetate, is the synthesis of cis-woody acetate (cis-4-(tert-butyl)cyclohexyl acetate), a fragrance ingredient, where the less thermodynamically stable but more potent cis-isomer is produced via enzymatic acetylation of the corresponding cis-alcohol. This demonstrates the power of biocatalysis to overcome the limitations of classical chemical synthesis.

The table below presents results from a screening of different lipases for the stereoselective acylation of a chiral cyclohexanol derivative, highlighting how different enzymes perform in terms of conversion and enantioselectivity.

BiocatalystSupport/FormulationConversion (%)Product Enantiomeric Excess (ee %)Enantiomeric Ratio (E)Reference
Candida antarctica Lipase ADv250P49.399.1>200 akjournals.com
Candida antarctica Lipase BNovozym® 43549.898.6154 akjournals.com
Pseudomonas fluorescens LipaseAmano AK49.799.1>200 akjournals.com
Thermomyces lanuginosus LipaseLipozyme TLIM49.798.4129 akjournals.com
Rhizomucor miehei LipaseLipozyme MmL49.196.555 akjournals.com

Table 2: Screening of various immobilized lipases for the kinetic resolution of trans-1-(2-hydroxycyclohexyl)-5-methoxyindole via acylation with vinyl acetate. Data illustrates the high selectivity achievable.

Crystallization Studies and Supramolecular Chemistry

Crystallization Techniques for Purification and Polymorph Control

Crystallization is a primary method for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures or in different solvent systems. wvu.edu For a compound such as cyclohexyl (cyclohexyloxy)acetate, which is an ester, standard crystallization methods are applicable. The process generally involves dissolving the crude ester in a suitable hot solvent and allowing it to cool, whereupon the less soluble ester crystallizes out, leaving impurities behind in the solution. wvu.edu

Key techniques for purification include:

Cooling Crystallization: This is the most common method, where a saturated solution of the ester is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling induces crystallization. google.com

Evaporative Crystallization: This method involves the slow evaporation of the solvent from a solution, increasing the concentration of the ester until it exceeds its solubility limit and begins to crystallize. This is often suitable for small-scale crystallizations. wvu.edu

Melt Crystallization: For thermally stable compounds, the substance can be melted and then slowly cooled to induce crystallization without the use of a solvent.

Polymorph control is a critical aspect of crystallization, as different crystal forms (polymorphs) of the same compound can exhibit distinct physical properties. nih.gov Polymorphism arises from the ability of a molecule to adopt different conformations or packing arrangements in the crystal lattice. nih.gov Control over which polymorph is formed can be achieved by carefully manipulating crystallization conditions. rsc.orgresearchgate.net Factors influencing polymorphic outcomes include:

Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which molecular conformation is favored during nucleation. rsc.orgresearchgate.net

Temperature and Cooling Rate: The temperature profile of the crystallization process affects nucleation and growth kinetics, which can determine the resulting polymorph. rsc.org

Supersaturation: The level of supersaturation is a primary driving force for crystallization and can be a determining factor in which crystal form nucleates first, in line with Ostwald's rule of stages. researchgate.net

Additives and Impurities: The presence of even small amounts of other substances can inhibit the growth of one polymorph while favoring another. researchgate.net

External Fields: The application of external stimuli, such as static electric fields, has been shown to modify crystallization behavior and even lead to the formation of new polymorphs not accessible by other means. nih.gov

Table 1: Common Solvents for Crystallization of Organic Esters

Solvent Boiling Point (°C) Polarity (Dielectric Constant, ε) Notes
Hexane 69 1.9 Non-polar; good for non-polar compounds.
Ethyl Acetate (B1210297) 77 6.0 Medium polarity; a versatile solvent for many esters. wvu.edu
Acetone 56 21 Polar aprotic; highly volatile.
Ethanol 78 24.5 Polar protic; forms hydrogen bonds.
Methanol (B129727) 65 33 Highly polar protic.
Water 100 80.1 Highly polar; often used as an anti-solvent for organic esters.
Toluene 111 2.4 Non-polar aromatic solvent.
Octanoic Acid 239 - Used as a green, safe solvent for the crystallization of phytosterol esters. scielo.br

This table is illustrative and the optimal solvent for this compound would require experimental determination.

Supramolecular Assembly and Host-Guest Chemistry with Cyclohexyloxy Acetates

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org Host-guest chemistry, a central concept in this field, involves the formation of a complex between a larger "host" molecule with a cavity and a smaller "guest" molecule that fits within it. wikipedia.orgnumberanalytics.com

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Esters of complex organic acids have been shown to self-assemble into fibrous networks and organogels. acs.org For a molecule like this compound, the interplay between the non-polar cyclohexyl rings and the polar acetate group could drive self-assembly processes under specific conditions.

Molecular recognition is the specific binding between a host and a guest. wikipedia.org This specificity is governed by a combination of factors including size, shape, and chemical complementarity between the host's binding site and the guest molecule. In the context of cyclohexyloxy acetates, the cyclohexyl groups could be recognized by hydrophobic cavities, while the ester and ether functionalities could participate in hydrogen bonding or dipole-dipole interactions.

Inclusion complexes are a hallmark of host-guest chemistry, where the guest molecule is encapsulated within the cavity of a host. wikipedia.org Cyclodextrins (CDs) are common host molecules used to form inclusion complexes with a wide variety of organic guests, including esters. nih.govoatext.com These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, making them ideal for encapsulating non-polar molecules or moieties in aqueous solutions. oatext.commdpi.com

A molecule such as this compound is a prime candidate for forming an inclusion complex with a suitable cyclodextrin (B1172386). The hydrophobic cyclohexyl and cyclohexyloxy groups could fit snugly into the CD cavity, driven by the hydrophobic effect. oatext.com

Key aspects of this process include:

Stoichiometry: The complex formation is often a 1:1 interaction between the host and guest molecule. nih.gov

Driving Forces: The primary driving forces for complexation in aqueous solution are typically hydrophobic interactions and van der Waals forces between the guest and the cyclodextrin cavity. oatext.com

Preparation: Common methods to prepare such complexes include co-precipitation, kneading, freeze-drying, and spray-drying. mdpi.com

Confirmation: The formation of an inclusion complex can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC), which detect changes in the chemical environment and physical properties of the guest molecule upon encapsulation. nih.gov

Table 2: Properties of Common Natural Cyclodextrins for Host-Guest Chemistry

Cyclodextrin Type Glucose Units Cavity Diameter (Å) Solubility in Water (g/100 mL) Potential Guest Moieties
α-Cyclodextrin 6 4.7 - 5.3 14.5 Small aliphatic chains, small aromatic rings. thno.org
β-Cyclodextrin 7 6.0 - 6.5 1.85 Aromatic and heterocyclic rings, larger aliphatic groups. researchgate.net
γ-Cyclodextrin 8 7.5 - 8.3 23.2 Larger molecules, such as macrocycles and steroids. mdpi.com

Data sourced from oatext.commdpi.comthno.orgresearchgate.net. The suitability of a specific cyclodextrin for this compound would depend on the effective size of the guest molecule.

Crystal Engineering for Designed Material Properties

Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions. ub.edu It aims to create crystalline materials with desired physical and chemical properties, such as solubility, melting point, and stability. This approach is particularly relevant in the pharmaceutical industry for optimizing active pharmaceutical ingredients (APIs). researchgate.net

For an ester like this compound, crystal engineering principles could be applied to:

Design Co-crystals: A co-crystal is a multi-component crystal where the components are held together by non-covalent interactions, typically hydrogen bonding. By selecting a suitable co-former molecule that can interact with the ester or ether oxygen atoms of this compound, it may be possible to create new crystalline forms with different properties.

Modify Crystal Habit: The external shape of a crystal (its habit) can be influenced by controlling the crystallization conditions. This can impact bulk properties like flowability and compaction, which are important in material processing.

Tune Material Properties: The inclusion of specific functional groups or the control of molecular packing can alter the bulk properties of the material. In aliphatic polyesters, for example, the random inclusion of ester groups into the polymer backbone directly impacts the crystal lattice and melting temperature. researchgate.net Similarly, the specific arrangement of the cyclohexyloxy and acetate groups in the crystal lattice will dictate the final properties of the solid material. The goal of crystal engineering would be to understand and control this arrangement to achieve a specific outcome.

The design process in crystal engineering relies heavily on understanding the hierarchy of intermolecular interactions, from strong hydrogen bonds to weaker van der Waals forces, and using that knowledge to predict and produce new, functional crystalline solids. ub.edu

Patent Landscape and Innovation Analysis in Academic Research

Review of Patented Synthetic Routes and Applications

The patent literature for analogues of Cyclohexyl (cyclohexyloxy)acetate primarily details synthesis methods and their applications as fragrance ingredients. These patents focus on creating efficient, cost-effective, and environmentally conscious manufacturing processes.

Patented Synthetic Routes:

Innovations in the synthesis of these compounds often focus on improving yield, purity, and safety while reducing costs and environmental impact. Two key patented methods for the synthesis of Allyl (cyclohexyloxy)acetate are illustrative:

Two-Step Synthesis via Transesterification: Chinese patent CN101798267A discloses a production method that first involves the preparation of Cyclohexyloxy ethyl acetate (B1210297) . google.com This intermediate is synthesized through the hydrogenation of ethyl phenoxyacetate (B1228835) using a catalyst such as ruthenium, platinum, palladium, or rhodium on a carbon support. google.com The resulting Cyclohexyloxy ethyl acetate then undergoes a transesterification reaction with allyl alcohol, using a basic catalyst like sodium carbonate or potassium carbonate, to produce the final product, Allyl (cyclohexyloxy)acetate. google.com This method is noted for its simple process, high yield and purity (over 90%), low pollution, and reduced by-products. google.com

One-Step Hydrogenation and Esterification: Patent CN101125813A describes an alternative route starting from phenoxyacetic acid. google.com The process involves a one-step hydrogenation of phenoxyacetic acid in a suitable solvent to create cyclohexyloxyacetic acid. google.com This is followed by an esterification reaction with allyl alcohol under the influence of an acidic catalyst to yield Allyl (cyclohexyloxy)acetate. google.com The patent emphasizes that selecting the right catalyst is crucial and lists nickel, platinum, rhodium, or ruthenium as effective hydrogenation catalysts. google.com This approach aims to provide a method with widely available raw materials and a simple, environmentally friendly process. google.com

Patented Applications:

The primary application detailed in the patent record for these compounds is within the fragrance industry.

Fragrance Compositions: Allyl (cyclohexyloxy)acetate is described as a fragrance ingredient with a strong green, pineapple-like, and fruity aroma. google.comgoogle.com It is widely used as a fixative in daily chemical products like soaps and detergents, as well as in fine fragrances. google.comgoogle.com

Malodor Counteracting: European patent EP4039244A1 by Givaudan SA lists "Cyclogalbanate" (allyl 2-(cyclohexyloxy)acetate) as a potential component in compositions designed to suppress or eliminate sulphurous malodors in consumer products. googleapis.com

Mood Enhancement: Patent literature also describes the use of Prop-2-enyl (cyclohexyloxy)acetate in fragrance compositions intended to promote activated and pleasant moods through inhalation.

Interactive Data Table: Key Patents for Cyclohexyloxy Acetate Analogues

Patent NumberTitleKey InnovationPatented Application
CN101798267A Production method of cyclohexyloxy allyl acetateA two-step process involving hydrogenation to an ethyl ester intermediate, followed by transesterification. Claims high yield and purity. google.comOrganic perfume/fragrance
CN101125813A Method for synthesizing allyl cyclohexoxyacetateA process starting from phenoxyacetic acid, involving hydrogenation and subsequent esterification. Aims for an environmentally friendly route. google.comPerfume fixative
EP4039244A1 Improvements in or relating to organic compoundsUse of allyl 2-(cyclohexyloxy)acetate as part of a composition to counteract malodor. googleapis.comMalodor control
EP3141239B1 Fragrance compositions and uses thereofLists Acetic acid, 2-(cyclohexyloxy)-, 2-propen-1-yl ester as a fragrance material in long-lasting fragrance profile compositions. googleapis.comFragrance compositions

Analysis of Patent Trends Related to Cyclohexyloxy Acetate and its Analogues

An analysis of the patent landscape for cyclohexyloxy acetate analogues reveals several key trends:

Geographical Focus: A significant number of patents for the synthesis of these compounds have been filed in China, indicating active research and development in manufacturing processes within the region. google.comgoogle.com Concurrently, major international fragrance and flavor companies, such as Givaudan in Europe, are patenting new applications and formulations that incorporate these molecules. googleapis.com

Innovation Timeline: The patents for novel synthesis routes appeared prominently around the late 2000s and early 2010s. google.comgoogle.com More recent patents tend to focus on the application of these existing molecules in new consumer product formulations, such as for counteracting malodor or for creating specific emotional responses through scent. googleapis.com

Shift from Process to Application: The trend suggests a maturation in the lifecycle of this class of compounds. While early patents focused on establishing fundamental, efficient synthesis routes to make the compounds commercially viable, the focus of innovation has since shifted. More recent intellectual property centers on incorporating these established fragrance ingredients into complex commercial products and leveraging their specific aromatic properties for functional purposes beyond simple scent provision.

Q & A

Q. What are the recommended methods for synthesizing cyclohexyl acetate, and how can reaction efficiency be optimized?

Cyclohexyl acetate is synthesized via acid-catalyzed esterification of cyclohexanol with acetic acid, typically using sulfuric acid as a catalyst . To optimize efficiency, researchers should monitor reaction kinetics, adjust molar ratios of reactants, and control temperature (e.g., reflux conditions). Post-synthesis purification via distillation is critical due to the compound’s boiling point (172–173°C) . Conflicting boiling point data (e.g., 201°C in some sources ) highlight the need for validation using calibrated instrumentation.

Q. How can cyclohexyl acetate be characterized analytically, and what discrepancies exist in reported physicochemical properties?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for structural confirmation . Physicochemical properties such as boiling point (172–173°C vs. 201°C ) and solubility (1.5 g/100 mL in water ) require careful validation due to inconsistencies across literature. Researchers should prioritize peer-reviewed datasets and cross-reference with databases like PubChem to resolve contradictions.

Q. What safety considerations are critical when handling cyclohexyl acetate in laboratory settings?

Cyclohexyl acetate exhibits narcotic effects and irritancy in animal studies, with an oral LD50 (rat) of 4.5 g/kg . Proper ventilation, personal protective equipment (PPE), and adherence to flammability precautions (flash point: 49°C ) are essential. Hazard codes (e.g., UN 2243 ) should guide storage and disposal protocols.

Advanced Research Questions

Q. How do heterogeneous catalysts improve the hydrolysis of cyclohexyl acetate to cyclohexanol, and what parameters govern selectivity?

Solid acid catalysts like peanut shell-derived carbon (CSALA) and dual-SO3H-functionalized heteropolyacids (HPA-ILs) enhance hydrolysis efficiency by providing active sites for ester cleavage. Optimal conditions include a catalyst loading of 0.15 g/mL cyclohexyl acetate, 130°C, and a 3:1 water-to-substrate ratio, achieving >86% conversion with 97% selectivity for cyclohexanol . Excess catalyst can reduce mass transfer efficiency, favoring side reactions like pyrolysis .

Q. What mechanistic insights explain the decomposition pathways of cyclohexyl acetate under acidic or thermal conditions?

Acidic acetolysis of cyclohexyl acetate at 80°C yields cyclohexene (87%) and cyclohexyl acetate (13%) via kinetically controlled pathways. Perchloric acid accelerates cleavage of the ester bond, while sodium acetate stabilizes intermediates . Thermal decomposition at 140°C produces cyclohexanone (8–9%) and cyclohexanol (56%) through cyclohexyloxy radical intermediates, with unidentified byproducts constituting 44% .

Q. How can researchers resolve contradictions in reported catalytic activities for cyclohexyl acetate hydrolysis?

Discrepancies in catalytic performance (e.g., 86.6% conversion with CSALA vs. 90.56% with HPA-ILs ) arise from differences in catalyst acidity, surface area, and reaction conditions. Systematic studies comparing turnover frequencies (TOF), acid site densities, and stability under recycling (e.g., HPA-ILs retain activity after 5 cycles ) are recommended to validate superior systems.

Methodological Guidance

  • Experimental Design for Kinetic Studies :
    Use in situ FTIR or HPLC to monitor ester conversion during hydrolysis . Control diffusion limitations by optimizing stirring rates and catalyst particle size.

  • Data Contradiction Analysis :
    Cross-validate physicochemical properties (e.g., boiling points) using high-purity standards and replicate measurements. For catalytic studies, report normalized metrics (e.g., TOF) to enable direct comparison .

  • Safety Protocol Implementation :
    Reference RTECS and CompTox Dashboard entries for toxicity profiles and design experiments with fume hoods and spill containment measures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.